3-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
3-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound with a unique structure that combines elements of benzodioxole, chromene, and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This is followed by the formation of the chromene and oxazine rings through a series of cyclization reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, as well as various bases and solvents to facilitate the cyclization processes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly due to its potential anticancer properties.
Materials Science: Its unique structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used to study various biological pathways and mechanisms, particularly those involving oxidative stress and cellular signaling.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may target microtubules and tubulin, leading to mitotic blockade and apoptosis in cancer cells . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
3-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one: This compound has a similar core structure but with different substituents.
Uniqueness
What sets 3-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart is its unique combination of benzodioxole, chromene, and oxazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H17NO5 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H17NO5/c25-23-17-4-2-1-3-15(17)16-6-8-19-18(22(16)29-23)11-24(12-26-19)10-14-5-7-20-21(9-14)28-13-27-20/h1-9H,10-13H2 |
InChI Key |
XEJFUWGCSWWXHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)OCN1CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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